molecular formula C5H8NNaS2 B1273492 Sodium pyrrolidine-1-carbodithioate CAS No. 872-71-9

Sodium pyrrolidine-1-carbodithioate

Cat. No. B1273492
CAS RN: 872-71-9
M. Wt: 169.2 g/mol
InChI Key: KAPVVZCIKRASLC-UHFFFAOYSA-M
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Description

Sodium pyrrolidine-1-carbodithioate is a chemical compound that has been studied for its ability to form stable complexes with metal ions. It is particularly noted for its reaction with copper(II) ions to form a stable yellow complex, which can be used for the spectrophotometric determination of trace copper in alloys . The compound and its derivatives have been synthesized and characterized, with applications in various fields of chemistry .

Synthesis Analysis

The synthesis of this compound is not directly detailed in the provided papers. However, related compounds and methodologies can provide insight into potential synthetic routes. For example, the synthesis of pyrrolidine-N-carbodithioate and its metal complexes has been reported, indicating that similar methods could be applied to the synthesis of this compound . Additionally, the synthesis of various pyridine derivatives from sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate suggests that sodium-based reagents are versatile in the formation of heterocyclic compounds .

Molecular Structure Analysis

While the molecular structure of this compound is not explicitly described in the papers, the structure of related sodium complexes provides some context. For instance, sodium pyridine-3-carboxylate features sodium atoms coordinated to pyridine-3-carboxylate ligands, forming a three-dimensional array . This suggests that this compound may also form complex geometries with sodium ions playing a central role in the coordination.

Chemical Reactions Analysis

This compound is known to react with copper(II) ions to form a stable yellow complex, which is useful in the spectrophotometric determination of copper . This indicates that the compound can act as a ligand, coordinating with metal ions to form colored complexes. The reactivity of this compound with other metals and under different conditions remains an area for further exploration.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are inferred from its reactivity and the properties of similar compounds. For example, the spectrophotometric method for determining copper(II) suggests that the this compound complex has a specific absorption wavelength, which is a key physical property for analytical applications . The synthesis and characterization of pyrrolidine-N-carbodithioate metal complexes provide additional information on the chemical behavior and potential coordination geometries of these types of compounds .

Scientific Research Applications

1. Complex Formation and Spectroscopic Characterization

Sodium pyrrolidine-1-carbodithioate has been utilized in the synthesis of organotin(IV) derivatives. These complexes, characterized by spectroscopic methods such as FT-IR and NMR, demonstrate diverse geometries and coordination behaviors. For instance, triorganotin(IV) complexes show a monodentate CSS unit, while mono and diorganotin(IV) derivatives exhibit a bidentate action. These complexes have been studied for their interaction with DNA, indicating a binding mode of intercalation, confirmed by viscosity measurements and UV-visible spectroscopy (Sirajuddin, Ali, & Tahir, 2016).

2. Synthesis and Characterization of Nickel(II) Mixed Ligands Complexes

Research has explored the synthesis of ligands including pyrrolidine-1-carbodithioate sodium and their nickel(II) mixed ligands complexes. These have been characterized by FT-IR, UV-visible, and 1H NMR spectra. The study of these complexes enhances understanding of their structural and spectral properties (Abbas, 2017).

3. Spectrophotometric Determination of Trace Metals

This compound has been employed in a spectrophotometric method for determining trace copper(II) in alloys. This involves the formation of a stable yellow complex in a specific medium, demonstrating its utility in analytical chemistry for trace metal detection (Zhang, 2007).

4. Formation of Cyclic Ammonium Salts

This compound, when treated with aluminum trichloride in acetone, has been shown to produce cyclic products such as 4-oxo-2,6-diphenyl-piperidinium. This reaction, studied along with a proposed mechanism, illustrates the compound's reactivity and potential for forming novel cyclic structures (Chaturvedi, Bhattacharya, & Nethaji, 2008).

5. Synthesis of Group IV Metal Complexes

The compound has been used in synthesizing Group IV metal complexes, displaying diverse geometrical configurations. These complexes have been characterized to study the binding and coordination patterns of the dithiocarbamate moieties, contributing to inorganic chemistry knowledge (Siddiqi, Aqra, Shah, & Zaidi, 1994).

6. Chelation and Solvent Extraction Studies

Studies have investigated the chelation and extraction properties of ammonium pyrrolidine-N-carbodithioate, particularly for transition metals. This has applications in analytical techniques, especially in the concentration and detection of trace metals in various matrices (Williams, Cokal, & Niemczyk, 1986).

Future Directions

The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

sodium;pyrrolidine-1-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS2.Na/c7-5(8)6-3-1-2-4-6;/h1-4H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPVVZCIKRASLC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8NNaS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

872-71-9
Record name Sodium pyrrolidine-1-carbodithioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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